molecular formula C6H3FLiNO2 B3042740 3-Fluoropyridine-4-carboxylic acid lithium salt CAS No. 665019-21-6

3-Fluoropyridine-4-carboxylic acid lithium salt

Cat. No.: B3042740
CAS No.: 665019-21-6
M. Wt: 147.1 g/mol
InChI Key: ZRPIXWUIUHVNSF-UHFFFAOYSA-M
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Description

3-Fluoropyridine-4-carboxylic acid lithium salt is a chemical compound with the molecular formula C6H3FLiNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoropyridine-4-carboxylic acid lithium salt typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, which utilizes 3-nitropyridine as a precursor. The nitro group is reduced to an amine, which is then diazotized and fluorinated to yield 3-fluoropyridine. The carboxylation of 3-fluoropyridine can be achieved through various methods, including the use of carbon dioxide under high pressure and temperature. The final step involves the neutralization of the carboxylic acid with lithium hydroxide to form the lithium salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination and carboxylation processes. The use of continuous flow reactors and advanced fluorinating agents can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product may involve crystallization and recrystallization techniques to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

3-Fluoropyridine-4-carboxylic acid lithium salt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Fluoropyridine-4-carboxylic acid lithium salt has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Fluoropyridine-4-carboxylic acid lithium salt involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom can enhance the binding affinity and selectivity of the compound, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules and pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoropyridine-4-carboxylic acid lithium salt
  • 4-Fluoropyridine-3-carboxylic acid lithium salt
  • 3-Chloropyridine-4-carboxylic acid lithium salt

Uniqueness

3-Fluoropyridine-4-carboxylic acid lithium salt is unique due to the specific positioning of the fluorine atom and the carboxylic acid group on the pyridine ring. This configuration can result in distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the lithium salt also imparts unique solubility and stability properties .

Properties

IUPAC Name

lithium;3-fluoropyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO2.Li/c7-5-3-8-2-1-4(5)6(9)10;/h1-3H,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPIXWUIUHVNSF-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1=CN=CC(=C1C(=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3FLiNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

665019-21-6
Record name lithium 3-fluoropyridine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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